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molecular formula C11H9FN2O2 B3381933 1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS No. 288251-56-9

1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No. B3381933
M. Wt: 220.2 g/mol
InChI Key: AUJMRONEMHYYBH-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

To a mixed solvent of ethanol (40 ml) and water (40 ml) were added ethyl 1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylate (8.5 g) and sodium hydroxide (1.66 g), and the mixture was stirred at a refluxing temperature for 2 h. After the reaction, ethanol was evaporated and to the residue was added dilute hydrochloric acid. The obtained solid was recrystallized from aqueous methanol solution to give the title compound, melting point: 194–195° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
ethyl 1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[C:12]([C:14]([O:16]CC)=[O:15])[C:11]([CH3:19])=[N:10]2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C>[F:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[C:11]([CH3:19])=[N:10]2)=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
ethyl 1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylate
Quantity
8.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C(=O)OCC)C
Name
Quantity
1.66 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated and to the residue
ADDITION
Type
ADDITION
Details
was added dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized from aqueous methanol solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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